molecular formula C20H21CaN7O6 B607528 Folitixorin calcium, (6S)- CAS No. 815587-59-8

Folitixorin calcium, (6S)-

Cat. No.: B607528
CAS No.: 815587-59-8
M. Wt: 495.5 g/mol
InChI Key: AKUPTUNGFOADRT-QNTKWALQSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Folitixorin calcium involves the reduction of folic acid to tetrahydrofolate, followed by the formation of 5-methyltetrahydrofolate. This process typically requires the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst . The final step involves the addition of calcium ions to form the calcium salt of the compound .

Industrial Production Methods

Industrial production of Folitixorin calcium follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to ensure the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions

Folitixorin calcium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Folitixorin calcium has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Folitixorin calcium is unique due to its stability and efficacy as a cofactor for thymidylate synthase. Its ability to form a stable ternary complex with thymidylate synthase and fluorodeoxyuridylate makes it particularly effective in enhancing the cytotoxic effects of chemotherapeutic agents .

Properties

CAS No.

815587-59-8

Molecular Formula

C20H21CaN7O6

Molecular Weight

495.5 g/mol

IUPAC Name

calcium;(2S)-2-[[4-[(6aS)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H23N7O6.Ca/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31);/q;+2/p-2/t12-,13-;/m0./s1

InChI Key

AKUPTUNGFOADRT-QNTKWALQSA-L

Isomeric SMILES

C1[C@H]2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2]

SMILES

O=C(O)CC[C@@H](C([O-])=O)NC(C1=CC=C(N2CN3C4=C(N=C(N)NC4=O)NC[C@@]3([H])C2)C=C1)=O.[Ca+2]

Canonical SMILES

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Folitixorin calcium, (6S)-; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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